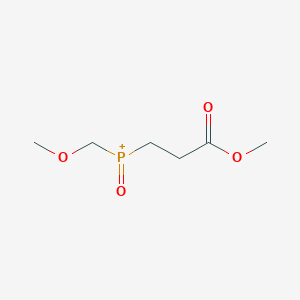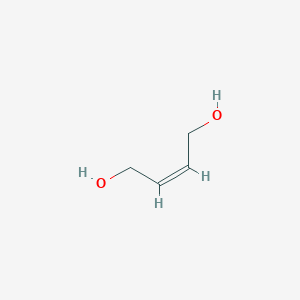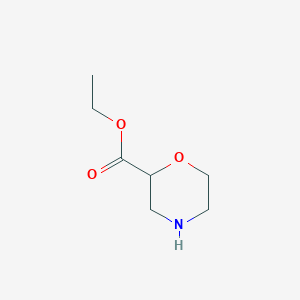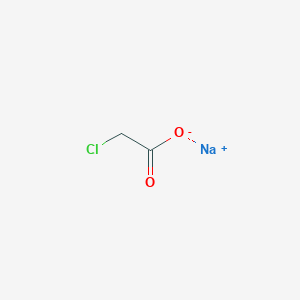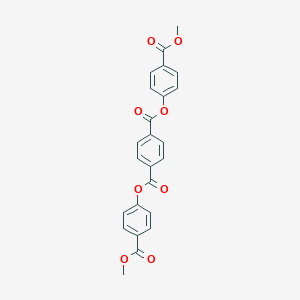![molecular formula C19H22N4O4S2 B045006 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate CAS No. 120164-91-2](/img/structure/B45006.png)
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate, also known as TMB-6, is a synthetic compound with potential pharmacological applications. This compound belongs to the class of benzothiazole derivatives and has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins and other inflammatory mediators. 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate improves glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Effets Biochimiques Et Physiologiques
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate can inhibit the activity of COX-2, reduce the production of inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate can reduce inflammation, inhibit tumor growth, and improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate in lab experiments is its high purity and stability. 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of using 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate is its potential toxicity. 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been shown to have cytotoxic effects on certain cell lines, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for the research on 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate. One direction is to investigate the potential of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer potential of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate in combination with other chemotherapeutic agents. Furthermore, the mechanism of action of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate needs to be further elucidated to understand its full therapeutic potential.
Méthodes De Synthèse
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate can be synthesized by a multi-step reaction process involving the condensation of 2-aminothiophenol with 4-chlorobenzaldehyde, followed by the reaction with 2,4,6-trimethylbenzoyl chloride and sulfanilamide. The final product is obtained after purification and recrystallization. The synthesis method of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been optimized to obtain a high yield and purity of the compound.
Applications De Recherche Scientifique
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been studied for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro and in vivo studies have shown that 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
Numéro CAS |
120164-91-2 |
|---|---|
Nom du produit |
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate |
Formule moléculaire |
C19H22N4O4S2 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-methylcarbamate |
InChI |
InChI=1S/C19H22N4O4S2/c1-10-11(2)16(27-19(24)21-4)12(3)17-15(10)23-18(28-17)22-9-13-5-7-14(8-6-13)29(20,25)26/h5-8H,9H2,1-4H3,(H,21,24)(H,22,23)(H2,20,25,26) |
Clé InChI |
RPTUYUVSNIATQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC(=O)NC)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC(=O)NC)C |
Synonymes |
Benzenesulfonamide, 4-[[[4,5,7-trimethyl-6-[[(methylamino)carbonyl]oxy]-2-benzothiazolyl]amino]methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



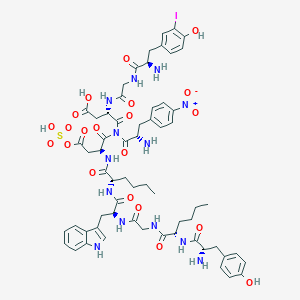
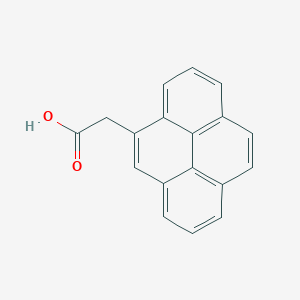
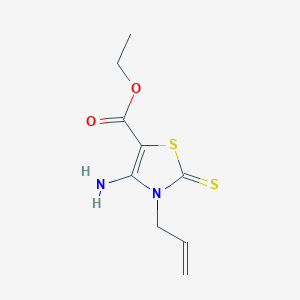
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
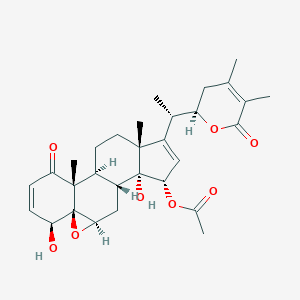
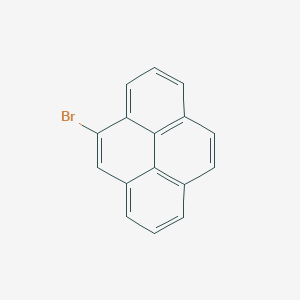

![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
